Product packaging for 5-(Azepane-1-sulfonyl)-2-chloroaniline(Cat. No.:CAS No. 326916-71-6)

5-(Azepane-1-sulfonyl)-2-chloroaniline

Cat. No.: B2372909
CAS No.: 326916-71-6
M. Wt: 288.79
InChI Key: ABXYHGJQIGTYJL-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Sulfonamide Chemistry

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry and has been integral to the development of a vast array of therapeutic agents. ajchem-b.com Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, revolutionizing medicine before the advent of penicillin. ajchem-b.com Their utility extends far beyond antibacterial applications, with sulfonamide-containing molecules exhibiting a wide spectrum of biological activities. ajchem-b.comijpsonline.comresearchgate.net

These activities include:

Antimicrobial: Effective against both Gram-positive and Gram-negative bacteria. ajchem-b.com

Enzyme Inhibition: A prominent role as inhibitors of enzymes like carbonic anhydrase (used in treating glaucoma) and cyclooxygenase-2 (COX-2) (anti-inflammatory agents). ajchem-b.comijpsonline.com

Anticancer and Antitumor: Some sulfonamides show potential as anticancer agents. researchgate.net

Other Therapeutic Uses: They are also found in diuretics, anticonvulsants, and antidiabetic drugs. ijpsonline.comresearchgate.net

The compound 5-(Azepane-1-sulfonyl)-2-chloroaniline is a derivative of benzenesulfonamide (B165840). The versatility of the sulfonamide group allows for extensive chemical modification, which has proven highly effective for tuning the pharmacological properties of drug candidates. ijpsonline.com Therefore, this compound can be classified as a member of this broad and pharmacologically significant family of compounds, warranting investigation for a range of potential biological activities.

Significance of Azepane Scaffolds in Organic Synthesis and Drug Discovery

The azepane ring is a seven-membered, saturated nitrogen-containing heterocycle. Such medium-sized rings are important structural motifs found in a variety of natural products and bioactive molecules. In drug discovery, the incorporation of an azepane scaffold can be a strategic choice for several reasons. Its three-dimensional, non-planar structure can provide access to a larger chemical space compared to more common five- or six-membered rings. This conformational flexibility can be crucial for optimizing interactions with biological targets.

Azepane-containing compounds have been investigated for various therapeutic applications. A highly relevant example is the discovery of a series of azepane sulfonamides as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for treating metabolic syndrome and inflammation. nih.gov This demonstrates a direct precedent for the combination of azepane and sulfonamide moieties yielding potent and specific biological activity. nih.gov The azepane ring in this compound, therefore, represents a key structural element that could confer valuable pharmacological properties.

Role of Chlorinated Aniline (B41778) Moieties in Chemical Compound Design

The inclusion of a chlorine atom on the aniline ring is a common strategy in drug design. Halogen atoms, particularly chlorine, can modulate a molecule's physicochemical properties in several ways:

Lipophilicity: Chlorine can increase the lipophilicity (fat-solubility) of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: It can block sites of metabolism, potentially increasing the half-life of a drug.

Binding Interactions: A chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a target protein.

Chlorine is a key ingredient in a significant portion of pharmaceuticals, with over 250 FDA-approved drugs containing the element. nih.gov However, it is also important to note that aniline-containing compounds can sometimes be associated with metabolic instability or toxicity concerns, making their use a careful consideration in the drug design process. The specific placement of the chlorine atom at the ortho-position to the amine in this compound will influence the electronic properties and steric environment of the ring, which are critical determinants of its biological activity.

Current State of Research and Future Directions for this compound

As of now, there is a notable absence of dedicated, published research focusing specifically on the synthesis, characterization, and biological evaluation of this compound. The compound is not widely documented in major chemical and biological databases, suggesting it may be a novel research chemical, a synthetic intermediate, or part of a larger, yet-to-be-published chemical library.

Based on the analysis of its constituent moieties, several logical future research directions can be proposed:

Enzyme Inhibition Studies: Given the precedent of azepane sulfonamides acting as potent 11β-HSD1 inhibitors, a primary avenue of research would be to screen this compound for inhibitory activity against this enzyme and other related targets involved in metabolic or inflammatory diseases. nih.gov

Broad Biological Screening: The well-established and diverse biological activities of the sulfonamide class of drugs justify a broad screening approach. researchgate.net The compound could be tested for antibacterial, antifungal, anticancer, and anti-inflammatory properties to identify any potential therapeutic utility. ijpsonline.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound would be a crucial next step. By modifying the substitution pattern on the aniline ring or altering the structure of the azepane moiety, researchers could establish a clear structure-activity relationship, optimizing for potency and selectivity against identified biological targets.

Physicochemical and ADME Profiling: To assess its potential as a drug candidate, it would be essential to determine the compound's physicochemical properties, such as solubility and stability, and to conduct preliminary in vitro studies on its metabolic fate and potential toxicity. okstate.edu

Data Tables

Table 1: General Properties of Constituent Moieties

MoietyClassKey Features in Drug Design
Sulfonamide Functional GroupVersatile core for various biological activities (antibacterial, enzyme inhibition); allows for extensive chemical modification. ajchem-b.comijpsonline.com
Azepane Heterocyclic ScaffoldSeven-membered ring providing 3D structural diversity and conformational flexibility; present in numerous bioactive compounds. nih.gov
2-Chloroaniline Aromatic AmineModulates lipophilicity and metabolic stability; can participate in specific binding interactions; a common building block in pharmaceuticals. mdpi.comnih.gov

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound, a molecule featuring a seven-membered azepane ring linked to a substituted aniline via a sulfonamide bridge, involves two primary strategic considerations: the construction of the azepane heterocycle and the formation of the sulfonamide bond. The azepane ring, being a medium-sized ring, presents unique synthetic challenges compared to its more common five- and six-membered counterparts. researchgate.net Consequently, a variety of sophisticated methodologies have been developed for its construction. Similarly, the formation of the sulfonamide linkage is a cornerstone transformation in medicinal chemistry, with numerous reliable methods available. This article explores the key synthetic strategies applicable to the synthesis of the target compound and its analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17ClN2O2S B2372909 5-(Azepane-1-sulfonyl)-2-chloroaniline CAS No. 326916-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c13-11-6-5-10(9-12(11)14)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXYHGJQIGTYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 5 Azepane 1 Sulfonyl 2 Chloroaniline

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental formula of a compound. nih.govlcms.cz For 5-(azepane-1-sulfonyl)-2-chloroaniline, the molecular formula is C₁₂H₁₇ClN₂O₂S. biosynth.com HRMS analysis would be expected to confirm this composition. The theoretical exact mass for the protonated molecule, [M+H]⁺, can be calculated and compared to the experimentally observed value to validate the compound's identity.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₇ClN₂O₂S
Molecular Weight 288.79 g/mol biosynth.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for assessing the purity of a sample and confirming the identity of the main component. nih.gov The compound would first be separated from any impurities on an LC column, and its retention time would be recorded.

Following separation, the compound enters the mass spectrometer, where it is ionized. In MS/MS mode, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions (product ions). nih.govresearchgate.net The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. researchgate.net

For this compound, key fragmentation pathways would likely involve the cleavage of the sulfonamide bond and fragmentations within the azepane ring. Plausible fragment ions would include the loss of the azepane ring, the formation of the chloroaniline radical cation, and ions corresponding to the azepane-1-sulfonyl moiety. Analysis of these fragments allows for the step-by-step reconstruction of the molecular structure. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the vibrational modes of a molecule. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. For this compound, the IR spectrum provides definitive confirmation of its key functional groups: the aniline (B41778) N-H, the sulfonamide S=O, the aromatic ring, the C-Cl bond, and the aliphatic C-H bonds of the azepane ring.

The spectrum is characterized by distinct absorption bands. The N-H stretching vibrations of the primary amine group on the chloroaniline moiety are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the azepane ring are found just below 3000 cm⁻¹.

The sulfonamide group is a strong absorber and presents two of the most characteristic bands in the spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org These intense bands are a clear indicator of the sulfonyl moiety. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aniline and the S-N stretch of the sulfonamide contribute to the fingerprint region of the spectrum. The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ range. nih.gov

Analysis of these vibrational modes not only confirms the presence of the expected functional groups but also provides clues about the molecular environment. Shifts in peak positions can indicate hydrogen bonding, particularly involving the N-H and S=O groups.

Interactive Data Table: Hypothetical Infrared (IR) Spectroscopy Data

The following table presents plausible, illustrative IR absorption data for this compound, as specific experimental data is not publicly available. This data is based on characteristic frequency ranges for the molecule's functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3485MediumAsymmetric N-H StretchPrimary Amine (-NH₂)
3390MediumSymmetric N-H StretchPrimary Amine (-NH₂)
3080MediumAromatic C-H StretchAromatic Ring
2925StrongAsymmetric CH₂ StretchAzepane Ring
2855StrongSymmetric CH₂ StretchAzepane Ring
1610MediumAromatic C=C StretchAromatic Ring
1475MediumCH₂ ScissoringAzepane Ring
1335StrongAsymmetric S=O StretchSulfonamide (-SO₂N<)
1150StrongSymmetric S=O StretchSulfonamide (-SO₂N<)
910MediumS-N StretchSulfonamide (-SO₂N<)
780StrongC-Cl StretchChloro-substituent

Rotational Spectroscopy for Gas-Phase Conformational Analysis and Isomer Identification

Rotational spectroscopy, particularly microwave spectroscopy, is an exceptionally high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. wikipedia.orglibretexts.org It measures the transition energies between quantized rotational states, which are dependent on the molecule's moments of inertia. From these moments of inertia, highly accurate bond lengths, bond angles, and dihedral angles can be derived. wikipedia.org

For a flexible molecule like this compound, rotational spectroscopy is invaluable for identifying different stable conformations (rotational isomers or conformers) that may exist in the gas phase. nih.gov The molecule's flexibility arises from the rotation around the C-S and S-N bonds, as well as the puckering of the seven-membered azepane ring. Each unique conformer has a distinct set of rotational constants (A, B, and C) and, therefore, a unique rotational spectrum. researchgate.net

In a hypothetical experiment, the compound would be vaporized and introduced into a high vacuum chamber, where it is cooled to a few Kelvin by supersonic expansion. This process isolates the molecules and populates only the lowest energy conformational states. By analyzing the resulting complex spectrum, it would be possible to identify the spectra of individual conformers and determine their relative energies based on the signal intensities. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are crucial for predicting the structures and rotational constants of plausible conformers, which then guide the assignment of the experimental spectrum. nih.gov

Interactive Data Table: Hypothetical Rotational Spectroscopy Data

The following table provides illustrative rotational constants for two hypothetical, plausible conformers of this compound. This data is for demonstration purposes to show how different spatial arrangements of the molecular groups would result in distinct spectroscopic parameters.

ParameterConformer A (Extended)Conformer B (Folded)
Rotational Constant A (MHz)1250.451310.88
Rotational Constant B (MHz)315.72340.15
Rotational Constant C (MHz)280.19312.67
Relative Energy (kJ/mol)0 (most stable)2.5

X-ray Crystallography for Solid-State Molecular Architecture

A single-crystal X-ray diffraction study of this compound would reveal its preferred conformation in the solid phase, which may differ from the gas-phase structures due to packing forces and intermolecular interactions. Key structural features to be determined include the planarity of the chloroaniline ring, the geometry of the sulfonamide group, and the specific conformation of the flexible azepane ring (e.g., chair, boat, or twist-chair).

The analysis would also elucidate the intermolecular forces governing the crystal packing. It is highly probable that hydrogen bonds would form between the amine (N-H) protons of one molecule and the sulfonyl oxygen atoms (S=O) of a neighboring molecule, creating chains or networks that stabilize the crystal structure. nih.gov Additionally, potential C-H···π interactions or interactions involving the chlorine atom could further influence the molecular packing arrangement. iucr.orgnih.gov

Interactive Data Table: Hypothetical X-ray Crystallography Data

The following table presents a plausible set of crystallographic parameters for this compound, illustrating the type of data obtained from an X-ray diffraction experiment. This data is hypothetical and for illustrative purposes only.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.95
b (Å)15.21
c (Å)10.54
β (°)98.7
Volume (ų)1418.6
Z (molecules per unit cell)4
Key Intermolecular InteractionN-H···O (amine to sulfonyl)

Integration of Spectroscopic Data with Chemometric Approaches

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. numberanalytics.comfelixinstruments.com When applied to spectroscopic data, chemometric techniques like Principal Component Analysis (PCA) can reveal patterns and relationships that are not apparent from visual inspection of the spectra alone. acs.orgacs.org

For a compound like this compound, chemometrics could be applied to analyze datasets of IR spectra. For instance, spectra could be collected from different synthesis batches or from samples subjected to various environmental conditions (e.g., temperature, humidity). PCA could then be used to reduce the dimensionality of this large dataset, identifying the principal components (PCs) that account for the most significant variations in the spectra. nih.gov

The results of a PCA are often visualized in scores plots, where each spectrum is represented by a single point. Samples with similar spectral features will cluster together in the scores plot, while dissimilar samples will be separated. nih.gov This allows for rapid quality control, identification of outlier samples, and correlation of spectral variations with specific chemical or physical properties. For example, PCA could differentiate between different polymorphic forms of the compound or detect the presence of impurities by identifying spectra that deviate from the main cluster. manchester.ac.uk The corresponding loadings plots would indicate which specific wavenumbers (and thus which vibrational modes) are responsible for the observed sample clustering.

Interactive Data Table: Illustrative Chemometric Analysis (PCA)

This table demonstrates a hypothetical scenario where IR spectra from three different batches of this compound are analyzed using PCA. The scores for the first two principal components (PC1 and PC2) are shown, illustrating how this method can cluster samples by batch.

Sample IDBatchPC1 ScorePC2 Score
S0112.11.5
S0212.31.6
S032-1.80.9
S042-2.01.1
S0530.2-2.4
S0630.1-2.6
S07 (Outlier)2-3.5-0.5

Mechanistic Investigations of Reactions Relevant to 5 Azepane 1 Sulfonyl 2 Chloroaniline

Reaction Kinetics and Rate Determinations in Sulfonylation Processes

The reaction between anilines and sulfonyl chlorides is a cornerstone of sulfonamide synthesis. Kinetic studies reveal that these reactions typically follow a second-order rate law, with the rate being dependent on the concentrations of both the aniline (B41778) and the sulfonyl chloride. researchgate.netresearchgate.net The rate of reaction is significantly influenced by the electronic properties of substituents on both aromatic rings. For instance, the correlation of second-order rate constants with Hammett's substituent constants for para-substituted anilines often yields a linear relationship with a negative slope, indicating that electron-donating groups on the aniline accelerate the reaction by increasing its nucleophilicity. researchgate.net Conversely, electron-withdrawing substituents on the sulfonyl chloride enhance the electrophilicity of the sulfur center, leading to an increased reaction rate. researchgate.net

The degradation of aniline in the presence of an oxidizing agent like persulfate has been shown to follow a pseudo-first-order reaction model. nih.gov The rate of this degradation increases with higher temperatures and greater persulfate concentrations. nih.gov Studies on the reaction of benzenesulfonyl chloride with various anilines in methanol (B129727) have been interpreted in terms of a direct bimolecular nucleophilic displacement mechanism. researchgate.net The sensitivity of the reaction to substituent effects, quantified by Brønsted (β) and Hammett (ρ) parameters, suggests that changes in the electronic nature of the substituents alter the degree of bond formation and bond breaking in the transition state. researchgate.net Specifically, electron-withdrawing groups in the sulfonyl chloride favor bond formation, whereas such groups in the aniline promote bond-breaking relative to bond formation. researchgate.net

Table 1: Factors Influencing Reaction Rates in Aniline Sulfonylation
FactorObservationKinetic ImplicationReference
Substituents on Aniline Electron-donating groups increase the reaction rate.Enhances the nucleophilicity of the amine. Correlates with Hammett constants (negative ρ value). researchgate.net
Substituents on Sulfonyl Chloride Electron-withdrawing groups increase the reaction rate.Increases the electrophilicity of the sulfonyl sulfur. Correlates with Brønsted coefficients (β value). researchgate.net
Temperature Higher temperatures generally increase the reaction rate.Provides sufficient activation energy for the reaction to proceed. nih.gov
Solvent Reaction rates are highly dependent on the solvent's properties (e.g., polarity, proticity).Solvents can stabilize reactants, intermediates, and transition states to varying degrees. researchgate.net

Elucidation of Reaction Pathways and Identification of Key Intermediates

The formation of sulfonamides from anilines can proceed through several distinct mechanistic pathways, including nucleophilic substitution and radical processes. The operative mechanism is often dictated by the specific reactants, catalysts, and reaction conditions employed.

While traditional sulfonamide synthesis involves nucleophilic attack, modern methods have increasingly utilized radical pathways. mdpi.comnih.gov These reactions often involve the generation of a sulfonyl radical, which then couples with an aniline derivative. nih.gov The involvement of a radical mechanism is frequently confirmed through control experiments, such as the addition of radical scavengers like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), which inhibit the reaction. mdpi.com

Visible-light photoredox catalysis is a powerful tool for generating sulfonyl radicals from stable precursors like sulfinate salts or sulfonyl fluorides. nih.govresearchgate.netrsc.orgnih.gov In a typical photocatalytic cycle, an excited photocatalyst oxidizes the aniline to a radical cation. nih.govresearchgate.net The reduced photocatalyst then transfers an electron to the sulfonyl precursor (e.g., sulfonyl fluoride), generating a sulfonyl radical and a fluoride (B91410) anion. nih.gov This sulfonyl radical can then couple with the aniline radical cation to form the desired sulfonamide product. nih.govresearchgate.net The primary products of radical additions to ene-sulfonamides are α-sulfonamidoyl radicals, which can subsequently eliminate sulfonyl radicals to form transient imine intermediates. beilstein-journals.orgnih.govresearchgate.net

The most common pathway for the reaction between anilines and sulfonyl chlorides is a nucleophilic substitution at the tetracoordinate sulfur atom. nih.gov This process is generally described as a concerted SN2-type mechanism, proceeding through a single trigonal bipyramidal transition state. nih.govnih.gov However, depending on the reactants and conditions, a stepwise addition-elimination mechanism involving a pentacoordinate intermediate can also occur. nih.gov

Theoretical studies using methods like B3LYP and MP2 have been employed to investigate the potential energy surfaces of these reactions. nih.govresearchgate.net For the gas-phase reaction of ammonia (B1221849) with methanesulfonyl chloride, calculations show a double-well potential energy surface, consistent with a stepwise mechanism. nih.gov Natural Bond Orbital (NBO) analyses of the transition states reveal significant charge transfer interactions, which stabilize the transition state more effectively than in analogous reactions at a carbon center, due to the highly electropositive nature of the sulfonyl sulfur. nih.govresearchgate.net The reaction of cumyl arenesulfonates with anilines in acetonitrile (B52724) proceeds via an SN2 mechanism, potentially involving a frontside nucleophilic attack. rsc.org

Catalysts play a pivotal role in modern sulfonylation reactions, enabling milder reaction conditions and controlling selectivity. mdpi.comnih.gov For instance, heterogeneous copper-based catalysts have been developed for the C-H sulfonylation of aniline derivatives with sodium sulfinates. mdpi.comnih.gov In a proposed mechanism, the copper catalyst forms a complex with the aniline derivative. mdpi.com This complex facilitates a single electron transfer (SET) to an oxidant like K₂S₂O₈, generating a radical intermediate. Concurrently, the sulfinate reacts to form a sulfonyl radical, which then couples with the aniline-derived radical to yield the product. mdpi.com The heterogeneous nature of these catalysts allows for easy recovery and reuse, enhancing the sustainability of the process. mdpi.com

Photocatalysis, often employing iridium or other transition metal complexes, has emerged as a key strategy for activating otherwise unreactive C-H bonds for sulfonylation. nih.govresearchgate.net In these systems, the catalyst absorbs visible light and initiates a series of electron transfer steps that generate the necessary radical intermediates for C-S bond formation. nih.govresearchgate.net The choice of catalyst, and even the counterion associated with it, can have a crucial effect on the reaction's efficiency. nih.gov

Solvent Effects and Reaction Selectivity in Aniline and Sulfonyl Chemistry

The choice of solvent profoundly impacts the kinetics and selectivity of sulfonylation reactions. researchgate.net The rate of reaction between benzenesulfonyl chloride and aniline has been studied in various pure and mixed solvent systems. researchgate.net In pure solvents, the second-order rate coefficients were found to decrease in the order: water > methanol > propan-2-ol > ethyl acetate (B1210297). researchgate.net This trend highlights the ability of protic solvents like water and methanol to stabilize the polar transition state through hydrogen bonding, thereby lowering the activation energy.

In mixed solvent systems, the relationship between solvent composition and reaction rate can be complex. For example, in methanol-ethyl acetate mixtures, the rate decreases as the proportion of the less polar ethyl acetate increases. researchgate.net Conversely, in methanol-water mixtures, the rate increases with a higher water content. researchgate.net The correlation of rate data with solvatochromic parameters, such as those developed by Kamlet and Taft, can provide excellent quantitative descriptions of solvent effects on reactivity. researchgate.net The solvent also influences the activation parameters; for instance, the lower activation enthalpy observed in aprotic solvents compared to protic ones can be attributed to differences in the solvation of both the initial reactants and the transition state. researchgate.net

Computational and Theoretical Approaches to Mechanistic Studies

Computational chemistry provides invaluable insights into the mechanisms of sulfonylation reactions, complementing experimental findings. nih.govnih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to map potential energy surfaces, locate transition states, and calculate activation barriers. nih.govresearchgate.netresearchgate.net These studies help to distinguish between different possible pathways, such as concerted versus stepwise mechanisms in electrophilic aromatic sulfonation. nih.govmasterorganicchemistry.com

For example, ab initio molecular dynamics simulations have been used to study the sulfonation of benzene (B151609) with sulfur trioxide (SO₃) in both the gas phase and in explicit solvent models. nih.gov These simulations confirmed the existence of a low-energy concerted pathway involving a cyclic transition state with two SO₃ molecules. nih.gov Computational studies on nucleophilic substitution at a sulfonyl center have elucidated the structures of intermediates and transition states, revealing the importance of charge transfer interactions in their stabilization. nih.govresearchgate.net By modeling the reaction of aniline with sulfonylating agents, theoretical approaches can predict the regioselectivity of the reaction and explain the influence of substituents and catalysts at a molecular level. researchgate.net These computational models are essential for rationalizing experimental observations and for the predictive design of new synthetic methodologies. mdpi.com

Stereochemical Control and Regioselectivity in Analogous Reactions

The precise control of stereochemistry and regioselectivity is fundamental in modern organic synthesis, particularly for the construction of complex molecules with potential pharmaceutical applications. While specific mechanistic studies on 5-(azepane-1-sulfonyl)-2-chloroaniline are not extensively detailed in publicly available literature, a thorough examination of analogous reactions involving sulfonamides and substituted anilines provides critical insights into the controlling factors that govern reaction outcomes. These analogous systems reveal key principles of asymmetric synthesis and regioselective functionalization that are directly applicable to the target compound's chemical space.

Stereochemical Control Strategies

Achieving stereochemical control in the synthesis of chiral sulfonamides and related structures often involves substrate control, the use of chiral auxiliaries, or asymmetric catalysis. These methods aim to produce molecules with a specific three-dimensional arrangement, which is often crucial for their biological function.

Chiral Auxiliaries and Substrate Control

One established strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. For instance, a process for the asymmetric synthesis of sulfinamides, which are precursors to chiral sulfonamides, has been demonstrated using quinine (B1679958) as a chiral auxiliary. nih.govacs.org This method allows for the preparation of various chiral sulfinamides in good yields and with excellent enantioselectivity. nih.gov Similarly, building sulfonamide functionalities onto an existing chiral scaffold, such as those derived from 2-azabicycloalkanes, represents a form of substrate-controlled synthesis where the inherent chirality of the starting material dictates the stereochemistry of the final product. mdpi.com

Asymmetric Catalysis

Catalytic enantioselective synthesis is a highly efficient approach for generating chiral molecules. In reactions analogous to sulfonamide synthesis, chiral metal complexes and organocatalysts have been successfully employed. For example, the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through a chiral Palladium-catalyzed N-allylation. nih.gov This reaction, employing a (S,S)-Trost ligand, proceeds with good enantioselectivity (up to 92% ee) to yield rotationally stable atropisomeric sulfonamides. nih.gov Chiral bis-sulfonamides have also been used as ligands in asymmetric catalysis, such as in the titanium-catalyzed addition of diethylzinc (B1219324) to aldehydes, demonstrating how sulfonamide motifs themselves can be integral components of a chiral catalytic system. researchtrends.net

Catalytic System/MethodReaction TypeKey FeatureAchieved Enantioselectivity (ee%)Reference(s)
(-)-Quinine AuxiliaryAsymmetric Sulfinamide SynthesisRecovery and recycling of auxiliaryExcellent nih.gov
(S,S)-Trost ligand-(allyl-PdCl)₂N-Allylation of Secondary SulfonamidesForms N-C axially chiral productsUp to 92% nih.gov
Chiral Bis-sulfonamide/Ti(OiPr)₄Diethylzinc addition to aldehydesLigand-accelerated catalysisHigh (e.g., 92-96% for aliphatic) researchtrends.net
(DHQD)₂PHAL (Organocatalyst)N-Alkylation of SulfonamidesSynthesis of axially chiral N-aryl sulfonamides92% researchgate.net

Regioselectivity in Analogous Reactions

Regioselectivity, the control over the site of reaction, is critical when modifying multifunctional molecules like aromatic sulfonamides. The primary concerns for a molecule like this compound are electrophilic aromatic substitution on the aniline ring and reactions involving the sulfonamide moiety.

Control in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the aromatic ring dictate the position of the incoming electrophile. wikipedia.org For an aniline ring substituted with both a chloro group and a sulfonamide group, the regiochemical outcome is determined by the competing directing effects of these groups. The chloro substituent is a deactivating group but is ortho, para-directing. wikipedia.org The sulfonamide group is strongly deactivating and is a meta-director. acs.org Therefore, electrophilic attack on the 2-chloro-5-sulfamoylaniline core would be expected to be directed to the positions ortho to the chlorine and meta to the sulfonamide, with the precise outcome depending on the steric hindrance and the specific electrophile and reaction conditions used.

Control in Radical Cyclization Reactions

Studies on unsaturated sulfonamides have demonstrated remarkable regiochemical control in radical cyclization reactions. The position of a vinylic halogen substituent can completely switch the regioselectivity between a 6-endo and a 5-exo cyclization pathway. acs.orgresearchgate.netacs.org For instance, the photolysis of N-(4-halo-4-pentenyl)sulfonamides exclusively afforded piperidines via 6-endo cyclization. acs.orgresearchgate.net In stark contrast, N-(5-halo-4-pentenyl)sulfonamides yielded only pyrrolidine (B122466) products through a 5-exo radical cyclization. acs.orgresearchgate.net This powerful substituent effect highlights how subtle modifications to a substrate can be used to achieve high regioselectivity in the formation of heterocyclic rings. acs.org

SubstrateReaction ConditionsCyclization ModeProduct TypeYield (%)Reference(s)
N-(4-Iodo-4-pentenyl)sulfonamideDIB, I₂, hv, rt6-endoPiperidine73 acs.org
N-(4-Bromo-4-pentenyl)sulfonamideDIB, I₂, hv, rt6-endoPiperidine85 acs.org
N-(4-Chloro-4-pentenyl)sulfonamideDIB, I₂, hv, rt6-endoPiperidine98 acs.org
N-(5-Chloro-4-pentenyl)sulfonamideDIB, I₂, hv, -20 °C5-exoPyrrolidine84 acs.org
N-(5-Bromo-4-pentenyl)sulfonamideDIB, I₂, hv, -20 °C5-exoPyrrolidine99 acs.org

Control in Metal-Catalyzed Reactions

Metal-catalyzed reactions also offer avenues for regioselective functionalization. In intramolecular Heck reactions of N-sulfonyl-2,5-dihydro-3-substituted pyrroles, high levels of regioselectivity are observed, with a consistent preference for carbon-carbon bond formation at the most sterically hindered end of the alkene. researchgate.net This outcome, supported by DFT calculations, suggests that electronic and steric factors within the transition state can be exploited to direct the reaction to a specific site, even one that might be considered counterintuitive. researchgate.net Furthermore, sulfoxide (B87167) groups have been employed as effective stereochemical controllers in intermolecular Heck reactions, demonstrating the dual role that sulfur-containing functional groups can play in directing both stereochemistry and regiochemistry. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of Azepane Sulfonamide Derivatives

Conformational Dynamics of Azepane-Sulfonamide Scaffolds and Activity

The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with biological targets. The flexibility or rigidity of a molecular scaffold can significantly impact its binding affinity and biological activity. Research has shown that a correlation often exists between the flexibility of a molecule's backbone and its biological function. nih.gov For instance, peptides with a more rigid backbone have demonstrated distinct biological effects compared to more flexible analogues, whose increased conformational mobility was linked to decreased activity. nih.gov

For azepane-sulfonamide scaffolds, the conformational dynamics are largely influenced by the seven-membered azepane ring and the rotational freedom around the sulfonamide group. The sulfonamide linkage itself has specific conformational preferences relative to the aromatic ring it is attached to. mdpi.com Computational studies on various sulfonamides have shown that the orientation of the sulfonyl group with respect to the benzene (B151609) ring can be influenced by substituents, particularly those in the ortho position. mdpi.com This orientation dictates the spatial projection of the azepane ring, which is crucial for fitting into a receptor's binding pocket. The inherent flexibility of the azepane ring allows it to adopt various chair and boat conformations, which can be advantageous for optimizing interactions within a binding site. However, excessive flexibility can also be detrimental, leading to a loss of entropy upon binding and potentially weaker affinity. Therefore, achieving a balance between conformational rigidity and flexibility is a key aspect of designing potent ligands based on this scaffold.

Influence of Substituents on Biological Activity Profiles

The azepane ring is a significant structural motif in medicinal chemistry, found in over 20 FDA-approved drugs. nih.gov Its inclusion in a molecule can impart a range of pharmacological properties, and its structural diversity makes it a valuable component for discovering new therapeutic agents. nih.gov The seven-membered ring provides a larger and more flexible hydrophobic scaffold compared to smaller five- or six-membered rings like pyrrolidine (B122466) and piperidine. This allows it to make extensive van der Waals contacts within a protein's binding site.

In the context of ligand-target interactions, the azepane ring can serve several functions. It can act as a lipophilic anchor, occupying hydrophobic pockets within a receptor. The nitrogen atom within the ring can serve as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, forming key interactions that contribute to binding affinity. unina.it The stereochemistry and substitution on the azepane ring can be modified to fine-tune the molecule's orientation and improve its selectivity for a specific target. rsc.org

The sulfonamide group is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents with diverse biological activities. nih.govnih.govnih.gov This functional group (-SO₂NH-) is a versatile linker and pharmacophore.

Pharmacologically, the sulfonamide moiety is a strong hydrogen-bond donor (the N-H) and acceptor (the sulfonyl oxygens). unina.it These characteristics enable it to form strong, directional interactions with amino acid residues in a protein's active site, which is often crucial for high-affinity binding. researchgate.net The sulfonamide group is a key feature in drugs targeting enzymes like carbonic anhydrase and in various antimicrobial, anticancer, and anti-inflammatory agents. ajchem-b.comresearchgate.net Its physicochemical properties, such as acidity and polarity, can be modulated by the substituents attached to the nitrogen and sulfur atoms, allowing for the optimization of a drug's pharmacokinetic profile. openaccesspub.org

Table 1: Key Pharmacological Contributions of the Sulfonamide Moiety
PropertyDescriptionSignificance in Drug Design
Hydrogen BondingActs as both a hydrogen bond donor (N-H) and acceptor (S=O). unina.itForms strong, specific interactions with target proteins, enhancing binding affinity and selectivity. researchgate.net
Structural RigidityProvides a structurally rigid linker between different parts of a molecule.Helps to correctly orient functional groups for optimal receptor binding.
Physicochemical ModulationThe acidity and lipophilicity can be tuned by N- and S-substituents. openaccesspub.orgAllows for optimization of absorption, distribution, metabolism, and excretion (ADME) properties.
BioisostereCan act as a bioisostere for other functional groups, such as amides or carboxylic acids.Used to improve metabolic stability or alter binding modes.

The inclusion of halogen atoms, particularly chlorine, is a common strategy in drug design to enhance a compound's therapeutic profile. The substitution of a hydrogen atom with chlorine on the aniline (B41778) ring can have profound effects on both the pharmacodynamic and pharmacokinetic properties of a molecule. researchgate.netrsc.org

The chlorine atom is electron-withdrawing, which alters the electronic distribution of the aniline ring and can influence the pKa of the aniline nitrogen. This modification can affect how the molecule interacts with its target and can also impact its metabolic stability, often by blocking sites susceptible to oxidative metabolism. cresset-group.com Furthermore, the chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. In some cases, chlorine can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a binding site, thereby increasing ligand affinity. researchgate.net This "magic chloro" effect can sometimes lead to dramatic improvements in potency. rsc.org

Computational Approaches to Ligand-Protein Interactions

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for understanding how ligands interact with their protein targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In the context of azepane-sulfonamide derivatives, docking simulations are employed to predict how these molecules fit into the binding site of a target protein, such as an enzyme or receptor. These simulations can provide valuable insights into the specific intermolecular interactions—like hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the ligand-protein complex. semanticscholar.orgnih.gov

Numerous studies on sulfonamide- and azepine-based compounds have successfully used molecular docking to elucidate structure-activity relationships. nih.govnih.govnih.gov For example, docking results can explain why certain derivatives exhibit higher binding affinities than others. By visualizing the docked conformation, medicinal chemists can identify key interactions and propose modifications to the ligand structure to enhance binding. nih.govmdpi.com For the 5-(azepane-1-sulfonyl)-2-chloroaniline scaffold, docking studies could predict how the azepane ring occupies a hydrophobic pocket while the sulfonamide and chloroaniline moieties form specific hydrogen bonds and other interactions with the protein, guiding the design of more potent and selective analogues. nih.gov

Table 2: Representative Docking Scores for Sulfonamide Derivatives Against a Target Protein
Compound TypeExample Binding Affinity (kcal/mol)Key Predicted Interactions
N-substituted Sulfonamides-6.8 to -8.2 nih.govHydrogen bonds via sulfonamide N-H and S=O; hydrophobic interactions. nih.gov
Diazepine/Oxazepine Sulfonamides-7.5 to -8.9 nih.govnih.govHydrophobic packing of the azepine ring; hydrogen bonds. nih.gov
Naphthoquinone SulfonamidesSimilar to or better than known inhibitors mdpi.comπ-stacking interactions; hydrophobic interactions with multiple residues. mdpi.com

Molecular Dynamics (MD) Simulations for System Stability

The process involves placing the docked ligand-protein complex into a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds to microseconds. mdpi.com Key parameters are analyzed to assess stability, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation suggests that the compound remains securely bound in a consistent conformation.

Another important metric is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein and ligand. For instance, MD simulations can reveal whether the azepane ring of a compound like this compound maintains a stable conformation or exhibits excessive movement, which could impact binding affinity. nih.gov Hydrogen bond analysis throughout the simulation is also performed to quantify the persistence of these crucial interactions. A high occupancy of hydrogen bonds between the sulfonamide group and key amino acid residues, for example, indicates a stable and favorable interaction. nih.gov

These simulations can confirm the stability of predicted binding modes and provide a rationale for the observed activity of certain derivatives, guiding the design of new analogues with improved binding characteristics. nih.gov

Table 1: Representative Molecular Dynamics Simulation Data for a Ligand-Protein Complex This table presents hypothetical data to illustrate typical results from an MD simulation analysis.

Parameter Value Interpretation
Simulation Time 100 ns The duration of the simulation.
Average Ligand RMSD 1.5 Å A low value indicates the ligand's position is stable within the binding pocket.
Average Protein Backbone RMSD 2.0 Å A stable value suggests the overall protein structure is not significantly perturbed by ligand binding.

Biophysical Interaction Studies of Sulfonamide Derivatives

While computational methods like MD simulations are predictive, biophysical techniques provide direct experimental evidence of the binding interactions between sulfonamide derivatives and their target proteins. These studies are essential for validating computational models and accurately quantifying the thermodynamics and kinetics of binding.

Several key biophysical methods are employed:

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding. nih.gov It directly measures the heat released or absorbed during the binding event of a ligand to a protein. A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.govfrontiersin.org This provides a complete thermodynamic profile of the interaction, revealing the driving forces behind the binding. For example, a favorable enthalpic change often points to strong hydrogen bonding and van der Waals interactions. nih.gov

Fluorescence Spectroscopy: This technique is used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon ligand binding. acs.org If the ligand binds near these residues, it can cause a change in their local environment, leading to a quenching or enhancement of the fluorescence signal. This change can be titrated to calculate the binding constant. nih.gov

X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of the ligand bound to its protein target. nih.gov It allows for the direct visualization of the binding mode, including the precise orientation of the azepane-sulfonamide derivative in the active site and the specific atomic interactions (hydrogen bonds, hydrophobic contacts) with amino acid residues. acs.org This structural information is invaluable for understanding SAR and guiding further rational design. nih.govacs.org

Table 2: Example Biophysical Data for Sulfonamide Derivative Binding This table contains illustrative data typically obtained from biophysical experiments.

Technique Parameter Value Significance
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd) 50 nM Indicates a strong binding interaction.
Enthalpy (ΔH) -8.5 kcal/mol Shows the binding is enthalpically driven, likely due to strong hydrogen bonds.
Stoichiometry (n) 1.1 Suggests a 1:1 binding ratio of the ligand to the protein.

Exploration of Biological Activities and Medicinal Chemistry Potential of 5 Azepane 1 Sulfonyl 2 Chloroaniline Analogues

Enzyme Inhibition Studies

Carbonic Anhydrase and Protease Inhibition

The sulfonamide group is a cornerstone in the design of carbonic anhydrase (CA) inhibitors. researchgate.net CAs are metalloenzymes that play a crucial role in physiological processes such as pH balance and CO2 transport. semanticscholar.org Consequently, analogues of 5-(azepane-1-sulfonyl)-2-chloroaniline are of significant interest for their potential to inhibit various CA isoforms.

Carbonic Anhydrase Inhibition:

Primary sulfonamides are recognized as one of the most effective zinc-binding groups for designing inhibitors of carbonic anhydrases. researchgate.net Research into heterocyclic sulfonamides has revealed potent and isoform-selective inhibitors. nih.gov For instance, studies on benzo[d]thiazole-5- and 6-sulfonamides have led to the identification of subnanomolar and low nanomolar inhibitors targeting specific human carbonic anhydrase (hCA) isoforms like hCA II, VII, and IX. researchgate.net The transmembrane, tumor-associated isoforms hCA IX and hCA XII are particularly relevant in oncology, as they are often overexpressed in hypoxic tumors. semanticscholar.org

The development of sulfonamide derivatives continues to yield compounds with high selectivity. For example, 5-(sulfamoyl)thien-2-yl 1,3-oxazoles have shown promise in reducing intraocular pressure, with activity comparable to clinically used drugs like dorzolamide, highlighting their potential in treating glaucoma. mdpi.com Given that the this compound scaffold contains the critical sulfonamide moiety, its analogues are promising candidates for the development of novel and selective CA inhibitors for various therapeutic applications.

Protease Inhibition:

While the sulfonamide scaffold is primarily associated with carbonic anhydrase inhibition, the broader field of medicinal chemistry has seen the development of various protease inhibitors for antiviral therapy. nih.gov For example, analogues of cosalane (B1669449) have been evaluated as inhibitors of HIV-1 protease, with some compounds showing IC50 values in the range of 0.35-0.39 microMolar. nih.gov Although direct studies linking this compound analogues to protease inhibition are not extensively documented, the structural versatility of sulfonamide-containing compounds suggests that this could be a potential area for future investigation.

Anticancer and Antitumor Research Potential

The chloroaniline and sulfonamide moieties are present in numerous compounds investigated for their anticancer properties. Analogues of this compound are therefore of interest in oncological research.

Research has shown that introducing specific chemical groups to aniline (B41778) analogues can yield potent antitumor activity. nih.gov The evaluation of various synthetic compounds against panels of human tumor cell lines is a common strategy to identify new anticancer agents. nih.govresearchgate.net For example, a series of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles was synthesized and evaluated for anticancer activity. nih.gov One of the most active compounds from this series, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide, demonstrated significant antiproliferative and cytotoxic effects across a wide range of cancer cell lines, with GI50 values between 1.64 and 1.86 µM. nih.gov

The mechanism of action for such compounds can be diverse. Some 2-phenylacrylonitrile (B1297842) derivatives containing a stilbene (B7821643) scaffold act as tubulin inhibitors, preventing microtubule polymerization, which is a key process in cell division. nih.gov Similarly, docking studies on certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues suggest they may act as tubulin inhibitors by binding within the hydrophobic cavity of the tubulin–combretastatin A4 complex. mdpi.com The structural elements of this compound provide a foundation for designing novel compounds that could target various mechanisms involved in cancer cell proliferation. mdpi.commdpi.com

Compound ClassExample CompoundAnticancer ActivityPotential Mechanism of Action
Substituted 1,3-Oxazoles2-{[4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamideGI50: 1.64-1.86 µM; TGI: 3.16-3.81 µM nih.govDNA topoisomerase IIβ inhibition nih.gov
Aniline Mustard Analoguesm-aniline mustard of benzoyl analoguePotent antitumor activity against five solid tumor cell lines nih.govIncreased reactivity and selectivity into DNA nih.gov
Oxadiazole Analogues4-Chloro-2-((5-(1,3,4-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSignificant activity against CNS, lung, and renal cancer cell lines mdpi.comTubulin Inhibition mdpi.com

Applications in the Treatment of Neurological Disorders

The inhibition of specific carbonic anhydrase isoforms is a validated strategy for treating certain neurological disorders. Clinically used drugs such as topiramate (B1683207) and zonisamide, which are CA inhibitors, are prescribed for conditions like epilepsy and migraines. mdpi.com The expression of isoforms like hCA VII in the brain makes them attractive targets for developing therapies for neurological conditions. researchgate.netmdpi.com

Given that analogues of this compound are potential carbonic anhydrase inhibitors, they hold promise for research into new treatments for neurological disorders. The ability to design isoform-selective inhibitors is crucial, and the structural diversity of the sulfonamide class allows for fine-tuning of these properties. researchgate.net

Other Therapeutic Areas of Interest

Anti-inflammatory Activity

The azepane sulfonamide scaffold has been identified as a source of potent anti-inflammatory agents. A key target in this area is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The discovery of a series of azepane sulfonamides as potent inhibitors of 11β-HSD1 highlights the potential of this chemical class. nih.gov Structure-activity relationship (SAR) studies on the 4-position of the azepane ring led to the discovery of a compound with an 11β-HSD1 IC50 of 3.0 nM. nih.gov

Furthermore, the molecular hybridization of azepine and triazole rings has been explored to create novel non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Natural products containing a benzoazepine moiety have also shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This body of research suggests that analogues of this compound could be valuable candidates for the development of new anti-inflammatory therapies. researchgate.net

Antidiabetic Activity

Benzenesulfonamide (B165840) derivatives have a long history in the development of antidiabetic agents, most notably the sulfonylureas. nih.gov Modern research continues to explore this chemical space for new mechanisms of action. A series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and showed considerable efficacy in a streptozotocin-induced diabetic rat model, with some compounds significantly reducing blood glucose levels. nih.gov

Other related structures have also shown promise. For instance, 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones demonstrated antihyperglycemic activity in an insulin-resistant diabetic mouse model. nih.gov More recently, piperazine (B1678402) sulphonamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. pensoft.netmdpi.com The structural features of this compound align with those of known hypoglycemic agents, indicating a strong potential for its analogues in antidiabetic drug discovery. mdpi.com

Compound SeriesAnimal ModelKey Finding
Azepane sulfonamidesIn vitro enzyme assayPotent inhibition of 11β-HSD1 (IC50 = 3.0 nM for best compound) nih.gov
N-(4-phenylthiazol-2-yl)benzenesulfonamidesAlloxan-STZ induced diabetic ratsSignificant reduction in blood glucose compared to control nih.gov
5-(Naphthalenylsulfonyl)-2,4-thiazolidinedionesdb/db mouse modelAntihyperglycemic activity equipotent to ciglitazone (B1669021) nih.gov

Diuretic Activity

The sulfonamide group is a well-established pharmacophore for diuretic agents, acting primarily through the inhibition of carbonic anhydrase in the kidneys. The synthesis of a series of 1-substituted 6-chloro-5-sulfamylindolines, which bear structural resemblance to the chloro-sulfonamide core of the target compound, yielded molecules with significant diuretic activity. nih.gov In the Lipschitz test, two compounds from this series showed urine and sodium excretion comparable in potency to chlorothiazide. nih.gov Similarly, various 1,3,4-thiadiazole (B1197879) derivatives have been prepared and screened for diuretic activity, with some showing effects comparable to the standard drug acetazolamide. researchgate.net This indicates that the this compound scaffold is a promising starting point for the design of novel diuretic agents.

Drug Discovery and Lead Optimization Strategies for Azepane-Sulfonamide Derivatives

The discovery and development of novel therapeutic agents based on the azepane-sulfonamide scaffold, including analogues of this compound, leverage a suite of advanced medicinal chemistry and pharmacological strategies. These approaches are designed to efficiently identify potent molecules and refine their properties to yield viable drug candidates. The process encompasses the initial large-scale screening of compound libraries, systematic structural modifications to enhance desired activities, and sophisticated methods to improve drug delivery and pharmacokinetic profiles.

High-Throughput Screening Methodologies

The design and implementation of HTS assays are critical and require a multidisciplinary approach involving biology, chemistry, and informatics to ensure success. nih.gov Key steps in an HTS campaign for azepane-sulfonamide analogues would include:

Target Identification and Validation: Confirming the role of a biological target (e.g., an enzyme or receptor) in a disease pathway. For instance, azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a validated therapeutic target. nih.gov

Assay Development: Creating a robust and reproducible biological assay suitable for automation. nih.gov This could involve cell-based assays that measure a cellular response or biochemical assays that measure the activity of an isolated protein. researchgate.net

Library Screening: Screening a library of diverse azepane-sulfonamide derivatives against the validated target using the developed assay.

Hit Confirmation and Prioritization: Confirmed hits are re-tested to validate their activity, and those with the most promising characteristics are selected for further optimization. researchgate.net

Recent advancements in HTS include the use of 3D cell models and organoids, which more accurately represent the physiological conditions of human tissues compared to traditional 2D cell cultures, potentially leading to the identification of more clinically relevant drug candidates. nih.gov

Table 1: High-Throughput Screening (HTS) Assay Formats for Azepane-Sulfonamide Derivatives

Assay TypePrincipleApplication Example for Azepane-SulfonamidesAdvantages
Biochemical Assays Measures the direct effect of a compound on a purified target protein (e.g., enzyme inhibition).Quantifying the inhibition of 11β-HSD1 enzyme activity by azepane-sulfonamide analogues.Direct target interaction data; high throughput.
Cell-Based Assays Measures a compound's effect within a living cell (e.g., reporter gene activation, cell viability).Assessing the ability of derivatives to modulate a signaling pathway downstream of the target in a cultured cell line.Provides data in a more physiological context; assesses cell permeability.
Phenotypic Screening Screens for compounds that produce a desired change in cell phenotype without a preconceived target. nih.govIdentifying azepane-sulfonamide compounds that induce apoptosis in cancer cell lines.Unbiased approach; can identify novel mechanisms of action.
Virtual Screening Uses computational models to predict the binding of compounds to a target's structure. ewadirect.comDocking a virtual library of azepane-sulfonamide derivatives into the active site of a target protein to prioritize compounds for synthesis and testing.Cost-effective; rapidly screens millions of compounds. ewadirect.com

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful technique for rapidly generating large, diverse collections of molecules, known as chemical libraries. niscpr.res.innih.gov This approach is particularly well-suited for the lead optimization phase of drug discovery, where systematic structural modifications are made to a hit compound to explore the structure-activity relationship (SAR). nih.gov Instead of synthesizing one compound at a time, combinatorial chemistry allows for the simultaneous creation of many structurally related analogues. ijfans.org

For azepane-sulfonamide derivatives, combinatorial strategies can be employed using either solid-phase or solution-phase synthesis.

Solid-Phase Synthesis: In this method, the core scaffold or an initial building block is attached to a solid support, such as a resin bead. niscpr.res.in Reagents are then added in a stepwise fashion, with excess reagents and byproducts being easily washed away after each step. This technique is highly efficient for producing large libraries of compounds. niscpr.res.in The "split-and-mix" method is a common solid-phase strategy that allows for the creation of vast "one-bead-one-compound" libraries. nih.gov

Solution-Phase Synthesis: While traditionally involving individual compound synthesis, modern solution-phase approaches utilize parallel synthesis techniques to produce arrays of discrete compounds in multi-well plates. niscpr.res.in This method can be advantageous when reaction monitoring and purification are required.

A combinatorial library of this compound analogues could be constructed by varying the substituents on both the aniline and the azepane rings. This allows for a systematic exploration of how different chemical groups impact the compound's potency, selectivity, and pharmacokinetic properties.

Table 2: Illustrative Combinatorial Library Design for this compound Analogues

ScaffoldR1 Substituent (on Aniline Ring)R2 Substituent (on Azepane Ring)Resulting Number of Compounds
2-chloro-5-(sulfonyl)anilineH (parent)H (parent)Library of 25 unique compounds
FMethyl
CH3Ethyl
OCH3Phenyl
CNHydroxyl

Prodrug Design and Biotransformation Considerations

A significant challenge in drug development is overcoming suboptimal physicochemical or pharmacokinetic properties of a promising lead compound, such as poor solubility, low membrane permeability, or rapid metabolism. rsc.org The prodrug strategy is an effective approach to address these limitations. ewadirect.com A prodrug is a pharmacologically inactive derivative of an active drug molecule that undergoes biotransformation in the body to release the parent drug. rsc.orgewadirect.com

For azepane-sulfonamide derivatives, several prodrug strategies could be considered:

Improving Aqueous Solubility: Attaching a polar, ionizable group (e.g., phosphate, amino acid) to the molecule can enhance its solubility for parenteral formulations. This promoiety would be cleaved in vivo by enzymes like phosphatases or esterases.

Enhancing Membrane Permeability: For compounds with poor absorption, a lipophilic promoiety can be attached to temporarily mask polar functional groups, facilitating passage across cell membranes.

Site-Specific Delivery: A prodrug can be designed to be activated by an enzyme that is predominantly expressed in the target tissue, thereby concentrating the active drug at its site of action. ewadirect.com

Modifying the Sulfonamide Group: The sulfonamide moiety itself can be a handle for prodrug design. For example, N-acylation of a sulfonamide can create prodrugs that are metabolically cleaved to regenerate the active parent drug. This strategy has been successfully explored for other sulfonamide-containing kinase inhibitors to improve properties like aqueous solubility. nih.gov

The design of a successful prodrug requires a thorough understanding of its biotransformation, ensuring that the conversion to the active drug occurs at an appropriate rate and that the released promoiety is non-toxic.

Table 3: Potential Prodrug Strategies for Azepane-Sulfonamide Derivatives

Prodrug ApproachPromoiety ExampleTarget Property to ImprovePotential Cleavage Mechanism
Ester Prodrug Pivaloyloxymethyl (POM)Oral bioavailability, cell permeabilityEsterases
Phosphate Ester Prodrug Phosphate groupAqueous solubilityAlkaline phosphatases
N-Acylsulfonamide Prodrug Acetyl, GlycylAqueous solubility, sustained releaseAmidases, proteases
Carbamate Prodrug N,N-dimethylglycineSite-specific delivery, solubilityEsterases

Targeted Delivery Systems and Pharmacokinetic Research

Targeted drug delivery aims to maximize the therapeutic efficacy of a drug by ensuring it accumulates at the site of action while minimizing exposure to non-target tissues. nih.gov This approach can enhance efficacy, reduce off-target toxicity, and overcome biological barriers. frontiersin.org Pharmacokinetic (PK) studies, which analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug, are essential for developing and evaluating these systems. nih.gov

For azepane-sulfonamide derivatives, various targeted delivery systems could be investigated:

Nanomaterial-Based Carriers: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can alter its biodistribution, prolong its circulation time, and enable targeted delivery. frontiersin.org The surface of these nanoparticles can be modified with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on target cells, such as cancer cells. mdpi.com

Macromolecular Conjugates: Covalently linking the azepane-sulfonamide derivative to a macromolecule like a polymer or an antibody can significantly modify its pharmacokinetic profile and direct it to a specific tissue or cell type. nih.gov

Hydrogel Systems: For localized delivery, biodegradable hydrogels loaded with the drug can be injected or implanted at a specific site, providing sustained release of the therapeutic agent over time. researchgate.net

Comprehensive pharmacokinetic research is critical throughout this process. tbzmed.ac.ir Studies in preclinical models are necessary to understand how a given delivery system affects the drug's half-life, tissue distribution, and clearance. nih.gov This information is vital for optimizing the delivery system to achieve the desired therapeutic concentration at the target site for an effective duration. tbzmed.ac.ir

Table 4: Comparison of Targeted Delivery Systems for Azepane-Sulfonamide Derivatives

Delivery SystemDescriptionPotential AdvantagesKey Pharmacokinetic Considerations
Liposomes Vesicular carriers composed of lipid bilayers encapsulating the drug.Biocompatible; can carry both hydrophilic and lipophilic drugs; can be surface-modified for targeting.Circulation half-life; clearance by the reticuloendothelial system; drug release rate.
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers.Controlled and sustained drug release; high drug loading capacity; surface functionalization. frontiersin.orgParticle size and surface charge affect biodistribution; polymer degradation rate.
Antibody-Drug Conjugates (ADCs) Covalent attachment of the drug to a monoclonal antibody that targets a specific antigen.High target specificity; potent cell-killing with reduced systemic toxicity.Stability of the linker; antibody-target binding affinity; internalization rate.
Injectable Hydrogels Polymer networks that can be injected as a liquid and form a gel in situ for localized drug release. researchgate.netSustained local delivery; reduced systemic exposure; biodegradable.Gelation time; drug diffusion and release kinetics from the gel matrix.

Environmental Fate and Degradation Studies of Chloroaniline Sulfonamide Derivatives

Occurrence and Distribution of Chloroaniline Compounds in Aquatic and Terrestrial Environments

Chloroaniline compounds, a class to which 5-(azepane-1-sulfonyl)-2-chloroaniline belongs, are recognized as environmental pollutants due to their widespread use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. mdpi.comcrimsonpublishers.com Their entry into the environment occurs through various pathways, including industrial wastewater discharges, agricultural runoff, and improper disposal of chemical waste. mdpi.com Once released, their distribution in aquatic and terrestrial ecosystems is influenced by their physicochemical properties, such as water solubility and soil adsorption capacity.

In aquatic environments, chloroanilines can be found in surface waters, groundwater, and sediments. nih.govresearchgate.net Their persistence in these environments can be significant, leading to potential bioaccumulation in aquatic organisms. crimsonpublishers.comresearchgate.net For instance, sulfonamides, another key structural component of the target molecule, are frequently detected in various water systems, with concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.gov Studies have shown the presence of sulfonamides in rivers, lakes, and even marine environments, often originating from human and veterinary sources. nih.govresearchgate.net

In terrestrial environments, chloroanilines can accumulate in the soil, where they may undergo various chemical transformations. crimsonpublishers.com They can bind to soil organic matter, which can affect their bioavailability and mobility. The persistence of these compounds in soil raises concerns about potential uptake by plants and subsequent entry into the food chain. The use of manure from treated animals as fertilizer is a significant pathway for the introduction of sulfonamides into agricultural soils. nih.gov

Table 1: Occurrence of Chloroaniline and Sulfonamide Compounds in Environmental Compartments

Compound ClassEnvironmental CompartmentTypical Concentration RangeKey Sources
ChloroanilinesSurface Waterng/L to µg/LIndustrial Effluents, Pesticide Degradation
Soil and Sedimentµg/kg to mg/kgIndustrial Discharge, Agricultural Runoff
SulfonamidesSurface Waterng/L to µg/LWastewater Treatment Plant Effluents, Livestock Farming
Groundwaterng/LLeaching from Soil, Septic Systems
Soil and Sedimentµg/kgManure Application, Biosolids

Microbial Biodegradation Pathways

The microbial breakdown of chloroaniline sulfonamide derivatives is a critical process in their environmental attenuation. Microorganisms have evolved diverse metabolic pathways to utilize these complex organic molecules as sources of carbon, nitrogen, and energy.

Under aerobic conditions, the biodegradation of chloroaniline and sulfonamide moieties typically involves initial oxidative attacks catalyzed by mono- and dioxygenase enzymes. For chloroanilines, this often leads to the formation of chlorocatechols, which are then subject to ring cleavage. academicjournals.org The kinetics of these reactions can vary significantly depending on the specific compound, the microbial consortium present, and environmental conditions such as pH and temperature. nih.gov

The aerobic degradation of sulfonamides can proceed through various pathways, including hydroxylation, acetylation, and cleavage of the sulfonamide bond. researchgate.net The rate of degradation is influenced by the structure of the sulfonamide and the metabolic capabilities of the microbial community. nih.gov

In the absence of oxygen, the transformation of chloroaniline sulfonamides follows different routes. For the chloroaniline part, reductive dechlorination is a key initial step, where the chlorine atom is removed from the aromatic ring. researchwithrutgers.com This process is often slower than aerobic degradation and can lead to the formation of less chlorinated, but still potentially harmful, aniline (B41778) derivatives.

Anaerobic degradation of sulfonamides has also been observed, although it is generally considered to be a slower process than aerobic degradation. nih.gov The transformation pathways under anaerobic conditions are less well understood but may involve the cleavage of the S-N bond. nih.gov Some studies suggest that the fermentation process in environments like liquid manure can contribute to the elimination of certain sulfonamides. researchgate.net

A variety of microorganisms capable of degrading chloroanilines and sulfonamides have been isolated and identified from contaminated environments. For chloroanilines, bacteria from the genera Pseudomonas, Comamonas, and Stenotrophomonas have been shown to utilize these compounds as a carbon source. academicjournals.org Similarly, Bacillus licheniformis has been identified as a degrader of p-chloroaniline. nih.gov

For sulfonamides, several bacterial genera, including Pseudomonas, Acinetobacter, and Klebsiella, have been found to possess the enzymatic machinery for their degradation. nih.gov For instance, Pseudomonas stutzeri has been shown to efficiently degrade multiple sulfonamide antibiotics. nih.gov The identification of these microbial degraders is crucial for developing bioremediation strategies for contaminated sites.

Table 2: Examples of Microbial Genera Involved in the Degradation of Chloroanilines and Sulfonamides

Compound ClassDegrading Microbial GeneraEnvironment of Isolation
ChloroanilinesPseudomonasEffluent Contaminated Soil
ComamonasEffluent Contaminated Soil
StenotrophomonasEffluent Contaminated Soil
BacillusRhizosphere Soil
SulfonamidesPseudomonasAerobic Compost
AcinetobacterNot Specified
KlebsiellaNot Specified

Abiotic Degradation Mechanisms: Photo-oxidation and Chemical Transformation

In addition to microbial activity, abiotic processes can contribute to the degradation of chloroaniline sulfonamide derivatives in the environment. Photo-oxidation, driven by sunlight, is a significant abiotic degradation pathway, particularly in surface waters. researchgate.net The ultraviolet (UV) component of sunlight can induce photochemical reactions that lead to the transformation of these compounds. nih.gov The presence of photosensitizers, such as dissolved organic matter, can enhance the rate of photodegradation.

Chemical transformation can also occur through reactions with other chemical species present in the environment. For example, reactions with reactive oxygen species, such as hydroxyl radicals, can lead to the oxidation and breakdown of the chloroaniline and sulfonamide moieties. nih.gov The rate of these chemical transformations is dependent on factors like pH, temperature, and the presence of catalysts. mdpi.com

Environmental Risk Assessment and Predictive Modeling

Assessing the environmental risk of chloroaniline sulfonamide derivatives involves evaluating their potential to cause adverse effects in ecosystems. nih.gov This assessment considers the compound's toxicity to various organisms, its persistence in the environment, and its potential for bioaccumulation. nih.gov Risk quotients are often calculated by comparing predicted or measured environmental concentrations with predicted no-effect concentrations. researchgate.net

Predictive modeling plays a vital role in estimating the environmental fate and transport of these compounds. researchgate.net Quantitative structure-activity relationship (QSAR) models can be used to predict the physicochemical properties and toxicity of chemicals based on their molecular structure. Fate and transport models can then simulate the distribution and concentration of these compounds in different environmental compartments over time. These models are valuable tools for identifying potential environmental hotspots and for guiding risk management decisions. epa.gov

Analytical Method Development for Environmental Monitoring

The environmental monitoring of emerging contaminants such as this compound, a chloroaniline sulfonamide derivative, is critical for assessing its potential ecological impact. The development of sensitive and selective analytical methods is a prerequisite for detecting and quantifying this compound in various environmental matrices, including water, soil, and sediment. Method development typically involves robust sample preparation and extraction techniques followed by sophisticated chromatographic and detection systems.

Sample Preparation and Extraction

Given the structural components of this compound (a chloroaniline and a sulfonamide moiety), extraction methodologies can be adapted from established protocols for these classes of compounds. The choice of extraction technique is highly dependent on the environmental matrix being analyzed.

For aqueous samples such as surface water, groundwater, and wastewater, solid-phase extraction (SPE) is a commonly employed technique for the pre-concentration and clean-up of sulfonamides and chloroanilines. researchgate.nethpst.cz SPE cartridges, such as Oasis HLB or C18, can effectively retain the analyte of interest while allowing interfering substances to be washed away. The selection of the appropriate sorbent material and elution solvents is crucial for achieving high recovery rates. Another technique, ultrasonic-assisted dispersive liquid-liquid microextraction (UA-DLLME), has also been successfully applied for the determination of sulfonamides in environmental water samples. mdpi.com

For solid matrices like soil and sediment, pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is an effective technique for extracting chloroanilines. nih.govmdpi.com This method utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from the solid matrix into a solvent. The choice of solvent or solvent mixture (e.g., hexane/acetone) is optimized to maximize the recovery of the target compound. nih.gov

Chromatographic Separation and Detection

Following extraction and clean-up, chromatographic techniques are employed to separate this compound from other co-extracted compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common separation techniques for sulfonamides and chloroanilines, respectively. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of sulfonamide derivatives due to their polarity and thermal lability. nih.gov Reversed-phase chromatography with a C18 column is a common approach. The mobile phase composition, typically a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve good peak shape and separation. nih.gov

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds like chloroanilines. epa.gov A capillary column, such as one coated with SE-54, is often used for separation. epa.gov For less volatile compounds or to improve peak shape, derivatization may be necessary.

Detection Techniques

The choice of detector is critical for achieving the required sensitivity and selectivity for trace-level environmental analysis.

Mass Spectrometry (MS): Mass spectrometry, particularly tandem mass spectrometry (MS/MS), coupled with either HPLC or GC, is the gold standard for environmental analysis. researchgate.netmdpi.com HPLC-MS/MS provides high selectivity and sensitivity for the determination of sulfonamides in water samples. researchgate.netnih.gov Similarly, GC-MS is widely used for the identification and quantification of chloroanilines. nih.govmdpi.com Selected reaction monitoring (SRM) in MS/MS enhances the specificity of detection by monitoring characteristic precursor-to-product ion transitions. bohrium.com

Other Detectors: While MS is preferred, other detectors can also be used. A diode array detector (DAD) can be used with HPLC for the simultaneous determination of sulfonamides. mdpi.com For GC analysis of chloroanilines, a nitrogen-phosphorus detector (NPD) can provide selective detection. epa.gov

Method Validation and Performance

A developed analytical method must be rigorously validated to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). The following tables provide typical performance data for the analysis of related compounds, which can be considered as target values for a method developed for this compound.

Table 1: Typical Performance of HPLC-MS/MS Methods for Sulfonamide Analysis in Water

ParameterTypical Value RangeReference
Linearity (r²)> 0.99 hpst.cz
LOD (ng/L)0.01 - 7.84 bohrium.com
LOQ (ng/L)0.02 - 0.2 researchgate.net
Recovery (%)62 - 115 researchgate.net
Precision (RSD, %)< 15 hpst.cz

Table 2: Typical Performance of GC-MS Methods for Chloroaniline Analysis in Soil

ParameterTypical Value RangeReference
Linearity (r²)> 0.999 mdpi.com
Detection Limits (ng/g)5 - 50 nih.gov
Recovery (%)36 - 109 nih.gov
Repeatability (RSD, %)8 - 13 nih.gov

Computational Chemistry and in Silico Modeling for Azepane Sulfonamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the reactivity of molecules like 5-(Azepane-1-sulfonyl)-2-chloroaniline. nih.gov These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical properties and behavior.

Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule's surface. researchgate.net These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with biological targets like proteins and enzymes. For instance, the sulfonamide group's oxygen atoms typically represent regions of high negative potential, making them likely hydrogen bond acceptors in a protein binding pocket. nih.gov

Fukui functions and other reactivity descriptors can also be calculated to pinpoint the most reactive sites within the molecule for various types of chemical reactions. nih.gov This information is vital for understanding potential metabolic pathways and designing analogues with modified reactivity profiles.

Table 1: Predicted Electronic Properties of a Representative Sulfonamide System

ParameterDescriptionTypical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.0 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.4.5 to 5.5 eV
Dipole Moment Measure of the net molecular polarity.3.0 to 5.0 Debye
Electron Affinity Energy released when an electron is added.1.0 to 2.0 eV
Ionization Potential Energy required to remove an electron.6.5 to 7.5 eV

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in the molecule. The azepane ring, being a seven-membered ring, can adopt several conformations (e.g., chair, boat), and rotation around the S-N and S-C bonds further increases the conformational complexity. chemrxiv.orgresearchgate.net

Computational methods are used to map the potential energy surface (PES) of the molecule. A PES is a multi-dimensional representation of the molecule's energy as a function of its geometric parameters, such as bond rotation angles (dihedrals). wikipedia.org By systematically rotating key bonds and calculating the energy at each step, researchers can identify energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. wikipedia.orgnih.gov

These studies have shown for similar sulfonamides that the orientation of the substituent groups relative to the sulfonyl group significantly impacts stability. nih.gov For example, the orientation of the amino group relative to the sulfonyl oxygens can lead to different stable conformers. nih.gov Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial because the biologically active conformation (the one that binds to a target) may not necessarily be the absolute lowest energy state. researchgate.net

Table 2: Relative Energies of Predicted Conformers for a Benzenesulfonamide (B165840) Derivative

ConformerDihedral Angle (∠CCSN)Dihedral Angle (∠CSNH)Relative Energy (kJ/mol) - B3LYPRelative Energy (kJ/mol) - MP2
BSA-1 (Eclipsed) 90°180°0.000.00
BSA-2 (Staggered) 90°60°2.741.24
OTS-1 (Eclipsed) 85°180°0.000.00
OTS-2 (Staggered) 85°60°3.565.00
Data derived from studies on benzenesulfonamide (BSA) and ortho-toluensulfonamide (OTS), illustrating typical energy differences between eclipsed and staggered forms. kcl.ac.uk

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. For this compound, methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). researchgate.netnih.gov

The calculated vibrational frequencies in an IR spectrum correspond to specific bond stretching, bending, and twisting motions within the molecule. For sulfonamides, characteristic peaks include the asymmetric and symmetric stretching vibrations of the SO2 group, the S-N stretch, and vibrations associated with the aromatic and azepane rings. nih.govmdpi.com Comparing the computed spectrum with the experimental one can confirm the molecular structure and the presence of specific functional groups. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy. These calculations help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule, which can be challenging for complex structures. mdpi.com Time-dependent DFT (TD-DFT) is employed to predict UV-Visible absorption spectra by calculating the energies of electronic transitions, typically from occupied to unoccupied molecular orbitals. nih.gov This can help understand the photophysical properties of the compound.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Sulfonamide Derivative

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
N-H Stretch 34463450Secondary Amine
SO₂ Asymmetric Stretch 13451334Sulfonyl Group
SO₂ Symmetric Stretch 11861252Sulfonyl Group
C=C Aromatic Stretch 15961600Phenyl Ring
S-N Stretch 940925Sulfonamide Linkage
Theoretical values are often scaled to better match experimental data. Data is representative of typical sulfonamide Schiff base analyses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ekb.eg For azepane-sulfonamide systems, QSAR studies can predict the efficacy of new, unsynthesized derivatives, guiding the design of more potent molecules. tandfonline.comtiu.edu.iq

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then used to build a predictive model. researchgate.net

For sulfonamides, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a map might indicate that adding a bulky group at a specific position on the chloroaniline ring or a hydrogen bond donor on the azepane ring would enhance binding to a target enzyme. tandfonline.comnih.gov

Table 4: Statistical Parameters for a Typical 3D-QSAR Model of Sulfonamide Inhibitors

ParameterDescriptionValueInterpretation
q² (Cross-validated r²) A measure of the internal predictive ability of the model.> 0.5Good internal predictability.
r² (Non-cross-validated r²) The coefficient of determination; how well the model fits the training set data.> 0.9Strong correlation for the training set.
r²_pred (External validation r²) A measure of how well the model predicts the activity of an external test set.> 0.6Good external predictive power.
F-statistic A statistical test of the overall significance of the regression model.High valueThe model is statistically significant.
Standard Error of Estimate (SEE) A measure of the accuracy of the predictions.Low valueHigh accuracy of predicted values.
Values are representative of robust QSAR models for sulfonamide derivatives. tandfonline.comtiu.edu.iqnih.gov

Virtual Screening and Ligand-Based Drug Design Approaches

When the 3D structure of a biological target is unknown, ligand-based drug design approaches are employed to identify new active compounds. These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Virtual screening is a key technique used to computationally search large chemical databases for molecules that are likely to be active against a target of interest. nih.goveijppr.com

One common ligand-based approach is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. It includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net A pharmacophore model can be generated based on a set of known active molecules and then used as a 3D query to screen databases for new compounds that match the model. researchgate.net

Another approach is chemical similarity searching, where a known active molecule, such as a potent sulfonamide, is used as a template to find other molecules in a database with a high degree of structural or physicochemical similarity. nih.gov These ligand-based strategies are cost-effective and have been successfully used to discover novel sulfonamide derivatives for various therapeutic targets. nih.govsciepub.com

Table 5: Example of a Pharmacophore Model for Sulfonamide-Based Inhibitors

Feature TypeNumber of FeaturesDescription
Hydrogen Bond Acceptor (A) 2Typically the sulfonyl oxygen atoms.
Hydrogen Bond Donor (D) 1Often an N-H group on the sulfonamide or aniline (B41778) moiety.
Aromatic Ring (R) 1The chloroaniline ring system.
Positive Ionizable (P) 1Could correspond to a basic nitrogen, like the one in the azepane ring.
Hydrophobic (H) 1A nonpolar region of the molecule.
This represents a hypothetical five-point pharmacophore model based on common features of bioactive sulfonamides. researchgate.net

Advanced Molecular Dynamics Simulations for Complex Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a system like this compound interacting with a biological target such as a protein, MD simulations provide detailed insights into the dynamics of the binding process, the stability of the resulting complex, and the specific interactions that maintain binding. nih.govrsc.org

An MD simulation begins with the 3D coordinates of the system (e.g., the protein-ligand complex) and calculates the forces acting on each atom. Newton's equations of motion are then used to predict the positions and velocities of the atoms at a subsequent point in time. nih.gov By repeating this process for millions of steps, a trajectory is generated that shows how the system evolves over nanoseconds or even microseconds. mdpi.com

This trajectory can be analyzed to understand:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand in the binding pocket, one can assess the stability of its binding pose.

Key Interactions: The simulation can reveal which specific amino acid residues form persistent hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. acs.org

Conformational Changes: MD can show how the protein or the ligand changes its shape upon binding.

Binding Free Energy: Advanced techniques like MM/PBSA or free energy perturbation (FEP) can be used to calculate the binding affinity, providing a quantitative measure of ligand potency.

These simulations offer a dynamic picture that complements the static view provided by methods like molecular docking, leading to a more comprehensive understanding of the molecular recognition process. nih.govspringernature.com

Table 6: Common Analyses Performed in Molecular Dynamics Simulations of Protein-Ligand Systems

Analysis TypeDescriptionInformation Gained
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions over time compared to a reference structure.Stability of the protein and the ligand's binding pose.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible and rigid regions of the protein.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.Identifies key residues involved in polar interactions.
Radius of Gyration (Rg) Measures the compactness of the protein structure over time.Assesses overall protein stability and folding.
Interaction Energy Calculation Computes the non-bonded interaction energy (van der Waals and electrostatic) between ligand and protein.Quantifies the strength of the binding interaction.

Advanced Applications in Materials Science and Polymer Chemistry

Incorporation of Azepane-Containing Moieties into Polymer Structures

The azepane ring, a seven-membered saturated heterocycle, can be integrated into polymer structures to introduce flexibility and functionality. Research on other azepane derivatives, such as 5-azepane-2-one ethylene (B1197577) ketal, has demonstrated their utility in creating functional aliphatic polyamides. acs.org These polymers, featuring ketone or hydroxyl pendant groups, exhibit sensitivity to thermal and photo-cross-linking, highlighting the potential of the azepane moiety to influence material properties. acs.org

Theoretically, 5-(Azepane-1-sulfonyl)-2-chloroaniline could be incorporated into polymer backbones through several mechanisms:

Polycondensation: The primary amine of the aniline (B41778) group can react with dicarboxylic acids or their derivatives to form polyamides. The bulky azepane-1-sulfonyl group would act as a significant pendant moiety, influencing the polymer's solubility, thermal properties, and morphology.

Electropolymerization: The aniline functionality is known to undergo electrochemical polymerization. tandfonline.com The presence of the electron-withdrawing sulfonyl group and the chloro-substituent would modulate the electronic properties of the monomer, thereby affecting the polymerization process and the conductivity of the resulting polymer.

The incorporation of the azepane group could lead to polymers with increased amorphous character due to the disruption of chain packing, potentially enhancing solubility in organic solvents.

Design of Functional Materials with Tailored Properties

The design of functional materials hinges on the precise control of their chemical structure. The distinct components of this compound could contribute to a range of tailored properties:

Modified Solubility and Processability: The introduction of substituents onto the aniline ring is a common strategy to improve the solubility of resulting polymers. rsc.org The azepane-1-sulfonyl group in this compound could enhance solubility, facilitating the processing of derived polymers into films and other forms.

Enhanced Thermal Stability: The aromatic and sulfonyl components of the molecule are expected to contribute to the thermal stability of any resulting polymer.

Chelating Properties: The presence of nitrogen and oxygen atoms in the azepane and sulfonyl groups suggests potential for metal ion chelation. Polymers incorporating this monomer could be explored for applications in heavy metal removal or as supports for catalytic metal complexes.

Table 1: Potential Influence of Functional Groups on Material Properties

Functional GroupPotential Contribution to Material Properties
2-ChloroanilinePolymerizable moiety (e.g., via oxidation or condensation), influences electronic properties.
Azepane RingIncreases chain flexibility, potentially improves solubility, provides sites for further functionalization.
Sulfonyl GroupEnhances thermal stability, influences electronic properties, potential for hydrogen bonding.

Catalytic Applications of Azepane Derivatives in Material Synthesis

While direct catalytic applications of this compound are not documented, the broader class of sulfonated compounds and metal complexes with related ligands have shown catalytic activity. For instance, sulfonated materials are known to act as solid acid catalysts. mdpi.com

It is conceivable that this compound could serve as a ligand for the synthesis of novel metal complexes. The nitrogen and oxygen atoms could coordinate with various metal centers, and the resulting complexes could be investigated for their catalytic activity in polymerization reactions or other organic transformations. nih.govmdpi.com Furthermore, polymers derived from this monomer could act as macromolecular ligands, offering the potential for recyclable catalysts.

Q & A

Q. What synthetic strategies are recommended for preparing 5-(Azepane-1-sulfonyl)-2-chloroaniline?

Answer: The synthesis typically involves sulfonylation of a chloroaniline precursor. A viable method is the reaction of 2-chloroaniline with azepane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation. Purification via recrystallization or column chromatography is critical due to potential by-products like unreacted sulfonyl chloride. For analogs, TiCl₄-catalyzed hydroamination and palladium-mediated cyclization have been used in related chloroaniline derivatives, suggesting potential adaptability for functionalization .

Q. How can solubility challenges be addressed during experimental design?

Answer: The dihydrochloride salt form of chloroaniline derivatives (e.g., 5-(Aminomethyl)-2-chloroaniline dihydrochloride) enhances aqueous solubility, a strategy applicable to this compound. Solubility can be optimized by adjusting pH or using polar aprotic solvents (DMSO, DMF). For characterization, ensure solvent compatibility with techniques like NMR or HPLC .

Q. What spectroscopic methods are optimal for characterizing this compound?

Answer:

  • NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm sulfonamide linkage and aromatic substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways.
  • FT-IR : Key peaks include S=O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data for structurally related chloroanilines be resolved?

Answer: Discrepancies arise from substituent effects. For example, 4,4’-methylenebis(2-chloroaniline) (MOCA) is classified as carcinogenic (Group 1) due to bioactivation via N-hydroxylation, while simpler analogs may lack this pathway. To resolve contradictions:

  • Conduct in vitro metabolic studies (e.g., liver microsomes) to compare bioactivation pathways.
  • Use ESR spectroscopy (as in 2-chloroaniline radical studies) to detect reactive intermediates .

Q. What experimental designs mitigate interference from by-products in sulfonylation reactions?

Answer:

  • Stepwise Monitoring : Use TLC or inline UV spectroscopy to track reaction progress.
  • By-Product Analysis : Employ GC-MS or HPLC to identify impurities (e.g., unreacted azepane-1-sulfonyl chloride).
  • Optimized Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to aniline minimizes excess reagent.
  • Workup Protocol : Quench with ice-cold water to precipitate by-products, followed by extraction with ethyl acetate .

Q. How does the azepane sulfonyl group influence biological activity compared to other sulfonamides?

Answer: The seven-membered azepane ring increases steric bulk and alters electronic properties, potentially enhancing binding to targets like enzymes or receptors. Comparative studies should:

  • Synthesize analogs with smaller rings (e.g., piperidine sulfonamide).
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Assess metabolic stability via hepatocyte incubation assays .

Q. What analytical techniques are suitable for detecting radical intermediates during oxidative degradation?

Answer:

  • ESR Spectroscopy : As demonstrated for 2-chloroaniline oxidation by HRP/H₂O₂, use spin-trapping agents (e.g., MNP) to stabilize and detect transient radicals. Parameters include modulation amplitude (0.1 mT) and microwave power (20 mW) .
  • LC-MS/MS : Coupled with stable isotope labeling to track degradation pathways.

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate at 0.1M HCl/NaOH (25–60°C) for 24–72 hours.
    • Oxidative Stress : Use 3% H₂O₂.
  • Analytical Endpoints : Monitor degradation via HPLC-UV with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid).
  • Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.